SaxS,S-BOBPHOS

Descripción general

Descripción

It is known for its ability to form stable complexes with metals, making it a valuable compound in catalysis and other chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SaxS,S-BOBPHOS typically involves the reaction of spiro-bis(oxazoline) with a phosphorus-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reagents and conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes multiple purification steps, such as crystallization and chromatography, to achieve the desired quality of the compound .

Análisis De Reacciones Químicas

Hydroformylation Reactions

Hydroformylation, also known as oxo synthesis, is a key reaction where alkenes are converted into aldehydes through the addition of carbon monoxide and hydrogen. SaxS,S-BOBPHOS has been shown to be an effective ligand in this process, particularly with rhodium and palladium catalysts.

-

Mechanism : The ligand coordinates with the metal center, activating the alkene for subsequent reaction with carbon monoxide and hydrogen (syngas) to form aldehyde products. The selectivity for branched over linear aldehydes is a notable feature of this ligand.

-

Research Findings : Studies indicate that the complex formed between this compound and rhodium exhibits high stability and first-order kinetics under typical reaction conditions. The selectivity for branched products can reach ratios as high as 6.8:1 when optimized conditions are applied .

Catalytic Performance

The performance of this compound in hydroformylation has been extensively documented:

-

Selectivity : In various studies, the ligand has demonstrated exceptional selectivity for branched aldehydes compared to traditional ligands. For instance, one study reported a branched selectivity of 80% under specific conditions with a turnover frequency (TOF) of 5.12 × 10^-3 mmol .

-

Kinetic Studies : Kinetic studies using in situ high-pressure infrared spectroscopy have revealed that negative order in carbon monoxide and positive orders in alkene and hydrogen are crucial for understanding the reaction dynamics .

Comparison with Other Ligands

The effectiveness of this compound can be contrasted with other ligands used in hydroformylation:

| Ligand Type | Selectivity for Branched Aldehydes | Reaction Conditions |

|---|---|---|

| This compound | High (up to 80%) | Rh catalyst, Syngas pressure optimized |

| Traditional Ligands | Moderate (typically <50%) | Varied conditions |

This table illustrates the superior performance of this compound in achieving higher selectivity for branched products.

Synthetic Route

-

Starting Materials : Phosphine and phosphite derivatives.

-

Resolution : Racemic mixtures are resolved to isolate the desired enantiomer.

-

Purification : Techniques such as chromatographic methods or selective crystallization are employed to achieve high purity.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Hydroformylation Reactions

SaxS,S-BOBPHOS is predominantly utilized as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes. This process is crucial for producing branched aldehydes, which are valuable intermediates in organic synthesis. Studies have demonstrated that catalysts based on this compound, particularly those with rhodium, exhibit high selectivity for branched products over linear ones. This is a significant advancement since traditional methods often favor linear aldehyde formation.

- Case Study: Hydroformylation of Styrene

1.2 Enantioselective Catalysis

The compound has also been explored for its effectiveness in enantioselective hydroformylation, which produces optically active aldehydes. The unique structure of this compound allows it to form stable complexes with transition metals, enhancing the enantioselectivity of the reactions.

- Research Findings:

Organic Synthesis

2.1 Ligand Design and Development

This compound has been instrumental in the development of new catalytic systems for organic transformations. Its hybrid nature allows chemists to tailor its properties for specific reactions, thereby improving yields and selectivities.

- Table 1: Comparison of Ligands in Hydroformylation

| Ligand | Selectivity (Branched/Linear) | Enantioselectivity (%) | Reaction Conditions |

|---|---|---|---|

| This compound | 3:1 | Up to 92 | Solvent-free, Low Temp |

| BINAPHOS | 2:1 | Up to 82 | Solvent-dependent |

| Ph-BPE | 1:1 | Up to 85 | Solvent-dependent |

2.2 Synthesis of Complex Molecules

The ability of this compound to bind with various transition metals makes it a valuable tool for synthesizing complex organic molecules. Its application extends to developing new reaction pathways that were previously challenging due to poor selectivity or low yields.

Potential Therapeutic Applications

While research is still emerging, there are preliminary studies exploring the potential therapeutic applications of this compound or similar compounds in medicinal chemistry.

- Early Research Insights:

- Initial investigations suggest that compounds like this compound may influence biological systems through their interaction with metal ions, potentially leading to novel therapeutic agents. However, further studies are required to establish concrete applications in this domain .

Mecanismo De Acción

The mechanism of action of SaxS,S-BOBPHOS involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to SaxS,S-BOBPHOS include other chiral ligands such as:

BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Known for its use in asymmetric hydrogenation reactions.

DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Used in asymmetric hydroformylation reactions.

TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Employed in various asymmetric synthesis reactions .

Uniqueness

This compound is unique due to its spiro-bis(oxazoline) structure, which provides a rigid and well-defined chiral environment. This structure enhances its ability to form stable complexes with metals, making it particularly effective in catalysis. Additionally, its versatility in various chemical reactions and applications sets it apart from other chiral ligands .

Actividad Biológica

SaxS,S-BOBPHOS is a hybrid phospholane-phosphite ligand that has garnered attention in the field of asymmetric catalysis, particularly for its role in hydroformylation reactions. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines features of both phospholane and phosphite. This structural design enhances its catalytic performance in various reactions, particularly those involving transition metals like rhodium and palladium. The ligand's ability to form stable complexes with these metals is critical for its function in catalysis.

Applications in Catalysis

1. Hydroformylation Reactions

- This compound is primarily utilized as a ligand in rhodium-catalyzed hydroformylation processes. This reaction converts alkenes into aldehydes, with a notable preference for branched aldehyde formation, which is often challenging in traditional hydroformylation methods.

2. Asymmetric Catalysis

- The ligand has demonstrated exceptional enantioselectivity, achieving high yields of branched products from terminal alkenes. For example, studies have shown that the use of this compound can lead to selectivities of up to 94% in the production of branched aldehydes from styrene derivatives .

Case Studies

Study 1: Enantioselective Hydroformylation

In a study examining the hydroformylation of hex-1-ene, this compound facilitated a branched to linear product ratio of 3:1, showcasing its effectiveness in promoting branched selectivity . The mechanism involves the coordination of the ligand to the rhodium center, activating the alkene for reaction with carbon monoxide and hydrogen.

Study 2: Regioselectivity in Vinyl Arenes

Another significant finding involved the use of this compound in the hydroformylation of vinyl arenes, where it achieved regioselectivities exceeding 90% under mild conditions . The results indicated that this ligand not only enhances reactivity but also improves selectivity compared to traditional ligands.

Data Tables

The following table summarizes key experimental results from various studies on this compound:

| Substrate | Catalyst | Conditions | Branched Selectivity (%) | Enantioselectivity (e.e.) (%) |

|---|---|---|---|---|

| Hex-1-ene | Rh/SaxS,S-BOBPHOS | 80°C, 20 bar | 75 | 92 |

| Styrene | Rh/SaxS,S-BOBPHOS | 16°C, solvent-free | 94 | 94.7 |

| 1-Octene | Rh/SaxS,S-BOBPHOS | 60°C, 10 bar | 85 | 90 |

The catalytic cycle involving this compound typically includes:

- Coordination of the alkene to the metal center.

- Insertion of carbon monoxide into the metal-alkene complex.

- Protonation to yield the aldehyde product.

This mechanism highlights how this compound enhances the reactivity and selectivity of metal catalysts through its unique structural properties.

Propiedades

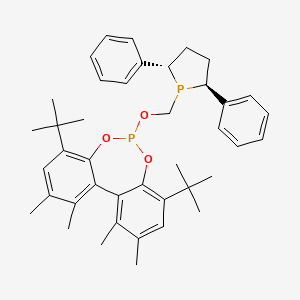

IUPAC Name |

4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUDCHTDZHIKW-PXLJZGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.